

An In-Depth Technical Guide to N-Methyl-n-propylaniline

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Compound of Interest

Compound Name: *N-Methyl-n-propylaniline*

CAS No.: 13395-54-5

Cat. No.: B14083963

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This technical guide provides a comprehensive overview of **N-Methyl-n-propylaniline**, focusing on its chemical properties, synthesis, and spectroscopic data. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. It is important to note that "**N-Methyl-n-propylaniline**" can refer to several isomers, each with a unique CAS number and distinct properties. This guide will primarily focus on **N-methyl-N-propylaniline** (CAS No. 13395-54-5), while also providing comparative data for its common isomers, N-methyl-4-propylaniline (CAS No. 36373-76-9) and 2-methyl-N-propylaniline (CAS No. 83627-55-8).

Core Properties and Isomeric Comparison

N-Methyl-n-propylaniline and its isomers share the same molecular formula ($C_{10}H_{15}N$) and molecular weight (149.23 g/mol). However, the arrangement of the methyl and propyl groups on the aniline structure leads to differences in their physical and chemical characteristics.

Table 1: Core Properties of **N-Methyl-n-propylaniline** and Its Isomers

Property	N-methyl-N-propylaniline	N-methyl-4-propylaniline	2-methyl-N-propylaniline
CAS Number	13395-54-5[1]	36373-76-9[2]	83627-55-8[3]
Molecular Formula	C ₁₀ H ₁₅ N[1]	C ₁₀ H ₁₅ N[2]	C ₁₀ H ₁₅ N[3]
Molecular Weight	149.23 g/mol [1]	149.23 g/mol [2]	149.23 g/mol [3]
Boiling Point	Data not readily available	Data not readily available	Data not readily available
Melting Point	Data not readily available	Data not readily available	Data not readily available
Density	Data not readily available	Data not readily available	Data not readily available

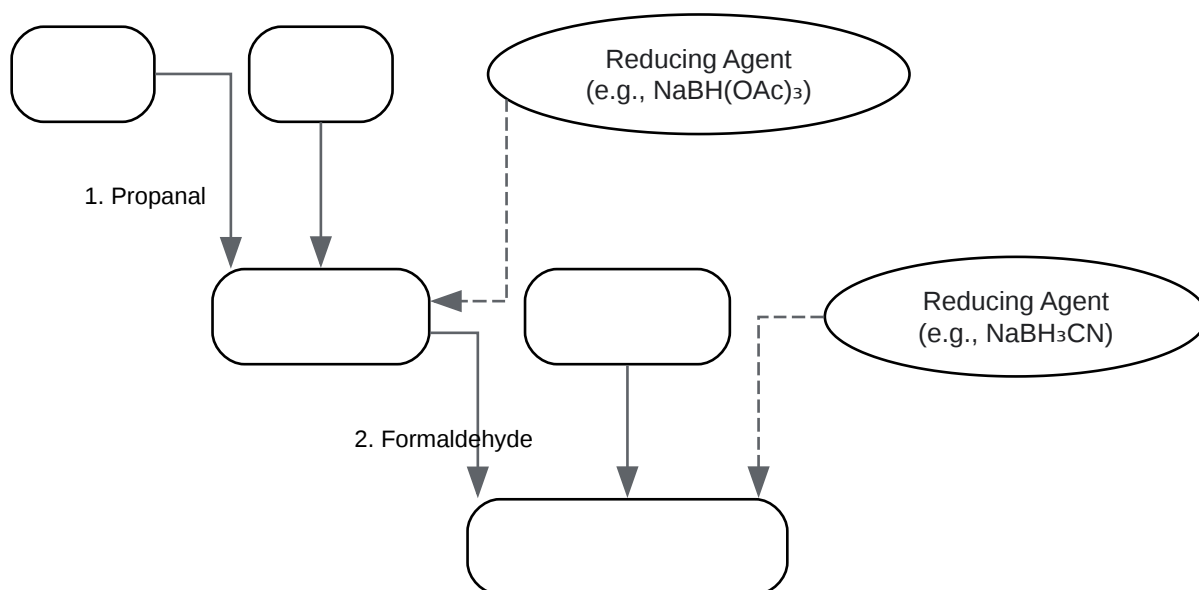
Note: Specific experimental data for the boiling point, melting point, and density of **N-methyl-N-propylaniline** (CAS 13395-54-5) are not readily available in public databases.

Synthesis of N-Methyl-n-propylaniline

The synthesis of **N-methyl-N-propylaniline** can be achieved through various methods common in amine chemistry, primarily involving the N-alkylation of aniline.

General Synthetic Approach: Reductive Amination

A common and effective method for the synthesis of N-alkylanilines is reductive amination. This process involves the reaction of an aniline with an aldehyde or ketone to form an intermediate imine or enamine, which is then reduced to the corresponding amine. For the synthesis of **N-methyl-N-propylaniline**, a two-step approach is generally employed. First, aniline can be propylated via reductive amination with propanal. The resulting N-propylaniline is then methylated in a second reductive amination step using formaldehyde.



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Synthetic pathway for **N-Methyl-n-propylaniline**.

Experimental Protocol: Synthesis of N-alkylanilines via Reductive Amination

The following is a general protocol for the N-alkylation of anilines that can be adapted for the synthesis of **N-methyl-N-propylaniline**. This procedure is based on established methods for reductive amination.

Materials:

- Aniline (or N-propylaniline for the second step)
- Propanal (for the first step) or Formaldehyde (for the second step)
- Sodium triacetoxyborohydride ($\text{NaBH}(\text{OAc})_3$) or Sodium cyanoborohydride (NaBH_3CN)
- Dichloromethane (DCM) or other suitable aprotic solvent
- Anhydrous magnesium sulfate (MgSO_4) or sodium sulfate (Na_2SO_4)
- Saturated aqueous sodium bicarbonate (NaHCO_3) solution

- Brine (saturated aqueous NaCl solution)

Procedure:

- **Reaction Setup:** To a solution of the starting aniline (1.0 eq) in the chosen solvent (e.g., DCM) is added the aldehyde (1.1-1.5 eq). The mixture is stirred at room temperature for 30-60 minutes to allow for the formation of the iminium ion.
- **Reduction:** The reducing agent (1.2-2.0 eq) is added portion-wise to the reaction mixture. The reaction is then stirred at room temperature for several hours (typically 2-24 hours) until the starting material is consumed, as monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
- **Workup:** The reaction is quenched by the slow addition of saturated aqueous NaHCO₃ solution. The layers are separated, and the aqueous layer is extracted with the organic solvent (e.g., DCM). The combined organic layers are washed with brine, dried over anhydrous MgSO₄ or Na₂SO₄, filtered, and concentrated under reduced pressure.
- **Purification:** The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-alkylaniline.

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of **N-Methyl-n-propylaniline**. While a comprehensive set of spectra for **N-methyl-N-propylaniline** (CAS 13395-54-5) is not readily available in public repositories, data for its isomers and related compounds can provide valuable insights.

Table 2: Predicted and Reported Spectroscopic Data

Spectroscopic Technique	N-methyl-N-propylaniline (Predicted/Related Compounds)	N-methyl-4-propylaniline	2-methyl-N-propylaniline
^1H NMR	Aromatic protons (δ ~6.5-7.3 ppm), N-CH ₃ (~2.9 ppm), N-CH ₂ - (~3.1 ppm), -CH ₂ - (~1.6 ppm), -CH ₃ (~0.9 ppm)	Aromatic protons, N-CH ₃ , Ar-CH ₂ -, -CH ₂ -, -CH ₃	Aromatic protons, N-CH ₃ , N-CH ₂ -, -CH ₂ -, Ar-CH ₃ , -CH ₃
^{13}C NMR	Aromatic carbons (δ ~112-150 ppm), N-CH ₃ , N-CH ₂ -, -CH ₂ -, -CH ₃	Aromatic carbons, N-CH ₃ , Ar-CH ₂ -, -CH ₂ -, -CH ₃	Aromatic carbons, N-CH ₃ , N-CH ₂ -, -CH ₂ -, Ar-CH ₃ , -CH ₃
IR (cm ⁻¹)	C-H (aromatic) ~3000-3100, C-H (aliphatic) ~2850-2960, C=C (aromatic) ~1500-1600, C-N ~1250-1350	Similar characteristic peaks	Similar characteristic peaks
Mass Spec (m/z)	Molecular ion [M] ⁺ at 149, characteristic fragmentation pattern	Molecular ion [M] ⁺ at 149, different fragmentation pattern	Molecular ion [M] ⁺ at 149, different fragmentation pattern

Note: The predicted NMR and IR data are based on the general chemical shifts and absorption frequencies for similar structures. The mass spectrometry data for all isomers will show a molecular ion peak at m/z 149, but the fragmentation patterns will differ due to the different substitution patterns.

Safety and Handling

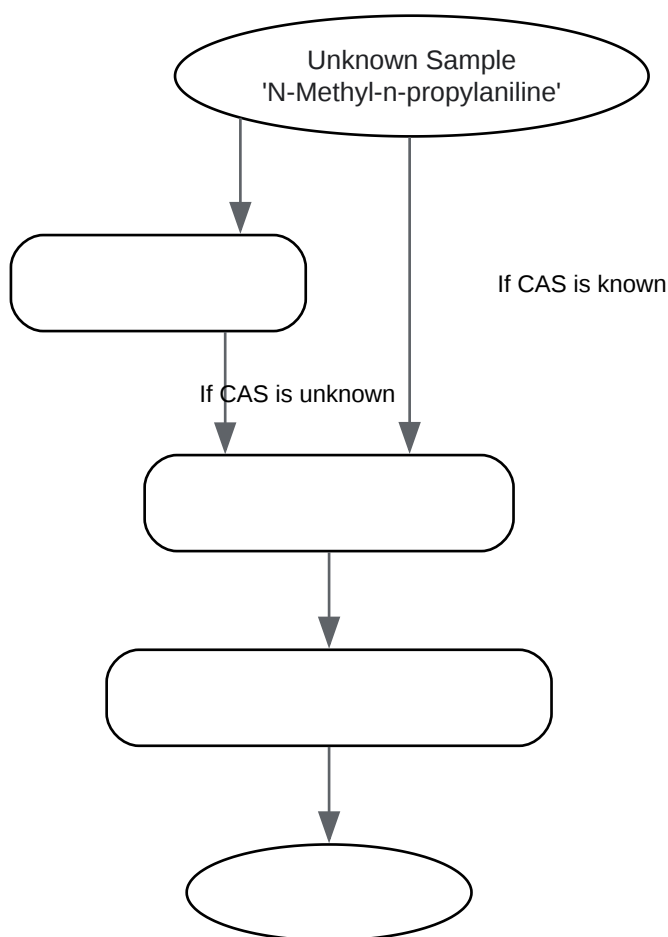
N-alkylanilines, as a class of compounds, should be handled with care due to their potential toxicity.

General Safety Precautions:

- **Handling:** Use in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of vapors and contact with skin and eyes.
- **Personal Protective Equipment (PPE):** Wear appropriate protective clothing, including gloves (e.g., nitrile), safety glasses or goggles, and a lab coat.
- **Storage:** Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and acids.
- **Toxicity:** N-methylaniline is known to be toxic if swallowed, in contact with skin, or if inhaled. [4][5] It may cause damage to organs through prolonged or repeated exposure.[4][5] While specific toxicity data for **N-methyl-N-propylaniline** is limited, it should be treated with similar precautions.

Logical Workflow for Isomer Identification

Given the ambiguity of the name "**N-Methyl-n-propylaniline**," a logical workflow is necessary to identify the specific isomer in a research or development setting.



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Workflow for the identification of **N-Methyl-n-propylaniline** isomers.

This guide provides a foundational understanding of **N-Methyl-n-propylaniline** and its isomers. Due to the limited availability of specific experimental data for **N-methyl-N-propylaniline** (CAS 13395-54-5), researchers are encouraged to perform thorough analytical characterization of their synthesized materials.

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